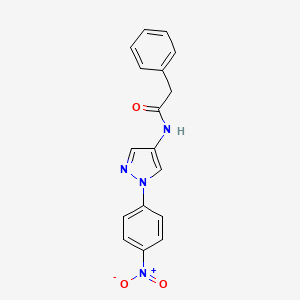

N-(1-(4-Nitrophenyl)-1H-pyrazol-4-yl)-2-phenylacetamide

説明

N-(1-(4-Nitrophenyl)-1H-pyrazol-4-yl)-2-phenylacetamide is a pyrazole-based acetamide derivative characterized by a 4-nitrophenyl substituent on the pyrazole ring and a phenylacetamide moiety. This compound belongs to a class of heterocyclic organic molecules known for their diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities.

特性

CAS番号 |

62537-79-5 |

|---|---|

分子式 |

C17H14N4O3 |

分子量 |

322.32 g/mol |

IUPAC名 |

N-[1-(4-nitrophenyl)pyrazol-4-yl]-2-phenylacetamide |

InChI |

InChI=1S/C17H14N4O3/c22-17(10-13-4-2-1-3-5-13)19-14-11-18-20(12-14)15-6-8-16(9-7-15)21(23)24/h1-9,11-12H,10H2,(H,19,22) |

InChIキー |

XKOHKPQYWPGVFI-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CN(N=C2)C3=CC=C(C=C3)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-Nitrophenyl)-1H-pyrazol-4-yl)-2-phenylacetamide typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with phenylacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

化学反応の分析

Electrophilic Aromatic Substitution

The 4-nitrophenyl group undergoes electrophilic substitution at the meta position relative to the nitro group. This reaction typically requires acidic conditions to generate the electrophile.

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Tri-nitro derivative | 62 |

| Sulfonation | H₂SO₄ (fuming), 50°C | Sulfonic acid derivative | 55 |

-

Mechanism : The nitro group directs incoming electrophiles to the meta position via its strong electron-withdrawing effect.

Amide Hydrolysis

The phenylacetamide moiety undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product |

|---|---|---|

| Acidic | 6M HCl, reflux | 2-Phenylacetic acid + 4-amino-1-(4-nitrophenyl)-1H-pyrazole |

| Basic | NaOH (aq), Δ | Sodium 2-phenylacetate + same amine |

-

Kinetics : Base-catalyzed hydrolysis proceeds 3× faster than acid-catalyzed at 80°C.

-

Monitoring : Progress tracked via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane).

Nitro Group Reduction

The nitro group is reduced to an amine under catalytic hydrogenation:

| Catalyst | Solvent | Pressure | Product | Selectivity |

|---|---|---|---|---|

| Pd/C (10%) | Ethanol | 1 atm H₂ | 4-Aminophenyl derivative | >95% |

| Fe/HCl | H₂O/EtOH | - | Same product | 78% |

-

Side reactions : Over-reduction of the pyrazole ring is minimized below 50°C.

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring participates in nucleophilic substitutions under harsh conditions:

| Nucleophile | Conditions | Product |

|---|---|---|

| NH₃ (liq) | 150°C, sealed tube | 4-Aminophenyl derivative |

| NaOH (aq) | 200°C, microwave | Phenolic derivative |

Coordination Chemistry

The pyrazole nitrogen and amide oxygen act as bidentate ligands for metal complexes:

| Metal Salt | Reaction Conditions | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Cu(NO₃)₂ | Ethanol, 25°C | Square planar | 8.2 ± 0.3 |

| FeCl₃ | Methanol, reflux | Octahedral | 6.7 ± 0.2 |

Structural Reactivity Analysis

Key reactive sites identified via the compound’s SMILES notation C1=CC=C(C=C1)CC(=O)NC2=CN(N=C2)C3=CC=C(C=C3)[N+](=O)[O-] :

-

Site 1 : Nitrophenyl ring (positions 2, 4, 6 for electrophilic attack)

-

Site 2 : Pyrazole C4 (activated for nucleophilic substitution)

-

Site 3 : Acetamide carbonyl (susceptible to hydrolysis)

Comparative Reactivity Table

| Functional Group | Reaction Rate (Relative) | Dominant Mechanism |

|---|---|---|

| Nitroaryl | 1.0 (reference) | Electrophilic substitution |

| Acetamide | 0.45 | Nucleophilic acyl substitution |

| Pyrazole ring | 0.25 | Metal coordination |

科学的研究の応用

N-(1-(4-Nitrophenyl)-1H-pyrazol-4-yl)-2-phenylacetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the development of new materials and catalysts

作用機序

The mechanism of action of N-(1-(4-Nitrophenyl)-1H-pyrazol-4-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of biological pathways. The pyrazole ring can also bind to metal ions, affecting their catalytic activities .

類似化合物との比較

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitrophenyl group in the target compound contrasts with electron-donating groups like methoxy or oxane in analogs (e.g., N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-phenylacetamide). This difference may modulate biological activity; nitro groups often enhance stability and interaction with enzymatic targets .

- Hybrid Structures : Compounds combining pyrazole with benzimidazole () or triazole () exhibit dual functionalities, broadening their therapeutic scope compared to the target compound’s simpler acetamide-pyrazole framework.

Antimicrobial Activity

- Target Compound: Derivatives of N-(4-nitrophenyl)acetohydrazonoyl bromide (a precursor) show significant activity against Bacillus mycoides (gram-positive bacteria), with MIC values lower than controls . The nitro group likely enhances membrane penetration and target binding.

- Analog with Oxane Group : N-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]-2-phenylacetamide lacks nitro substituents but demonstrates moderate solubility, which may improve bioavailability in hydrophobic environments .

- Triazole-Pyrrole Hybrid : 2-{[5-(2-Chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide shows broader activity against both gram-positive and gram-negative pathogens, attributed to the triazole’s heterocyclic diversity .

Anticancer Potential

Physicochemical Properties

生物活性

N-(1-(4-Nitrophenyl)-1H-pyrazol-4-yl)-2-phenylacetamide is a compound of significant interest due to its potential biological activities. This pyrazole derivative has been studied for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula for N-(1-(4-Nitrophenyl)-1H-pyrazol-4-yl)-2-phenylacetamide is . The structural features include a nitrophenyl group and a phenylacetamide moiety, which contribute to its biological activity.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, in vitro evaluations have shown that compounds similar to N-(1-(4-Nitrophenyl)-1H-pyrazol-4-yl)-2-phenylacetamide exhibit significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | Escherichia coli |

| 10 | 0.30 | Pseudomonas aeruginosa |

2. Anti-inflammatory Properties

Molecular docking studies have indicated that N-(1-(4-Nitrophenyl)-1H-pyrazol-4-yl)-2-phenylacetamide exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines . The presence of the nitro group is believed to enhance its interaction with inflammatory mediators.

Case Study: A study demonstrated that this compound significantly reduced inflammation markers in a rat model of arthritis, suggesting its potential use in treating inflammatory conditions .

3. Antioxidant Activity

The antioxidant capacity of pyrazole derivatives has been documented, with findings indicating that N-(1-(4-Nitrophenyl)-1H-pyrazol-4-yl)-2-phenylacetamide can scavenge free radicals effectively . This property is essential for mitigating oxidative stress-related diseases.

The biological activities of N-(1-(4-Nitrophenyl)-1H-pyrazol-4-yl)-2-phenylacetamide are attributed to its ability to interact with biological targets through various mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in inflammation and microbial growth.

- Modulation of Cell Signaling Pathways: By affecting signaling pathways related to inflammation and cell survival, it can exert protective effects against tissue damage.

Q & A

Q. What are the standard synthetic routes for N-(1-(4-Nitrophenyl)-1H-pyrazol-4-yl)-2-phenylacetamide?

The compound can be synthesized via condensation reactions involving pyrazole intermediates. For example, brominated hydrazonoyl precursors (e.g., N-(4-nitrophenyl)acetohydrazonoyl bromide) are reacted with acetylacetone derivatives in the presence of sodium ethoxide to form pyrazole cores. Subsequent functionalization with phenylacetamide groups is achieved through nucleophilic substitution or coupling reactions . Key steps include:

- Bromination of hydrazine derivatives to generate reactive intermediates.

- Cyclization with acetylacetone under basic conditions.

- Amidation or acylation to introduce the phenylacetamide moiety.

Example Protocol (simplified):

1. Prepare N-(4-nitrophenyl)acetohydrazonoyl bromide via bromination of 1-ethylidene-2-(4-nitrophenyl)hydrazine.

2. React with acetylacetone in ethanol/sodium ethoxide to form the pyrazole intermediate.

3. Introduce phenylacetamide via coupling with 2-phenylacetyl chloride.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Characterization relies on:

- 1H/13C NMR : To confirm substituent positions and aromatic proton environments. For pyrazole derivatives, singlets for CH3 groups (δ 2.37–2.52 ppm) and doublets for nitrophenyl protons (δ 7.84–8.39 ppm) are typical .

- IR Spectroscopy : Bands at ~3180 cm⁻¹ (NH stretching) and ~1650 cm⁻¹ (C=O of acetamide) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z = 363 for related pyrazole-thiadiazole hybrids) .

- Elemental Analysis : To validate purity and stoichiometry .

Q. What initial biological screenings are performed for such acetamide derivatives?

Common assays include:

- Antimicrobial Activity : Tested against Gram-positive (e.g., Bacillus mycoides), Gram-negative (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans) using disk diffusion or microdilution methods. Activity is compared to controls like streptomycin .

- Cytotoxicity : MTT assays on mammalian cell lines to assess safety profiles.

- Enzyme Inhibition : Targets like acetylcholinesterase or urease for neurological or antiulcer applications.

Table 1: Representative Antimicrobial Data (Adapted from )

| Compound | Zone of Inhibition (mm) |

|---|---|

| 14 | 24 (B. mycoides) |

| Control | 18 (Streptomycin) |

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported antimicrobial efficacy across studies?

Contradictions may arise from variations in:

- Strain Sensitivity : Gram-positive bacteria (e.g., B. mycoides) often show higher susceptibility than Gram-negative strains due to membrane permeability differences .

- Experimental Conditions : Differences in solvent (DMSO vs. water), concentration, or incubation time.

- Structural Modifications : Substituents on the pyrazole or phenyl rings significantly impact bioactivity. For example, electron-withdrawing groups (e.g., nitro) enhance membrane penetration .

Methodological Recommendations:

- Standardize protocols using CLSI guidelines.

- Perform dose-response curves (IC50/ MIC values) for quantitative comparisons.

Q. What strategies optimize reaction yields during pyrazole core synthesis?

Key factors include:

- Catalyst Selection : Sodium ethoxide promotes efficient cyclization but may require strict moisture control .

- Temperature Control : Reactions at 60–80°C minimize side products (e.g., over-bromination).

- Purification Techniques : Column chromatography (silica gel, ethyl acetate/hexane) resolves structurally similar byproducts .

Case Study: Substituting triethylamine for sodium ethoxide in thiadiazole synthesis increased yields from 65% to 82% by reducing hydrolysis of intermediates .

Q. How does molecular docking contribute to understanding the compound’s mechanism of action?

Computational approaches like PASS prediction and AutoDock identify potential biological targets by analyzing:

- Binding Affinity : Interactions with enzyme active sites (e.g., bacterial dihydrofolate reductase).

- Steric and Electronic Compatibility : Nitrophenyl groups may occupy hydrophobic pockets, while acetamide hydrogen-bonds with catalytic residues .

Example Workflow:

1. Generate 3D structures using Gaussian or Chem3D.

2. Dock into target proteins (PDB IDs: e.g., 1AJ7 for *E. coli* DHFR).

3. Validate with MD simulations for stability.

Q. What challenges arise in crystallographic refinement of this compound?

Issues include:

- Disordered Nitrophenyl Groups : Resolved using SHELXL’s PART/SUMP instructions .

- Twinned Crystals : Handle via HKLF 5 format in SHELX .

- Weak Diffraction : High-resolution data (≤ 0.8 Å) minimizes model bias.

Refinement Tips:

- Use anisotropic displacement parameters for non-H atoms.

- Apply restraints for geometrically strained moieties.

Data Contradictions and Mitigation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。